REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[CH:5]=[CH:4][C:3]=1[OH:11].C(=O)([O-])[O-].[K+].[K+].C(Br)C=C.[CH2:22]([O:25]CC=C)[CH:23]=[CH2:24].C(C1C=C(C(C)C)C=C(Br)C=1O)C=C.ClC1C=C(C=CC=1)C(OO)=O>C1(C)C=C(C)C=C(C)C=1>[Br:1][C:2]1[C:3]2[O:11][CH:23]([CH2:22][OH:25])[CH2:24][C:4]=2[CH:5]=[C:6]([CH:8]([CH3:9])[CH3:10])[CH:7]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
13.74 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)C(C)C)O
|
Name
|
Intermediate 9
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
9.23 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OCC=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Name
|
Intermediate 8
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-allyl-6-bromo-4-isopropylphenol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C(=CC(=C1)C(C)C)Br)O
|
Name
|
2-allyl-6-bromo-4-isopropylphenol
|
Quantity
|
6.85 g
|
Type
|
reactant
|
Smiles
|
C(C=C)C1=C(C(=CC(=C1)C(C)C)Br)O
|
Name
|
|
Quantity
|
7.72 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OO)C=CC1
|
Name
|
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2CC(OC21)CO)C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |